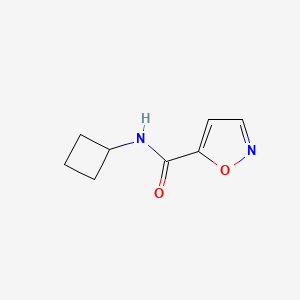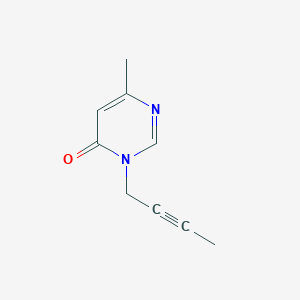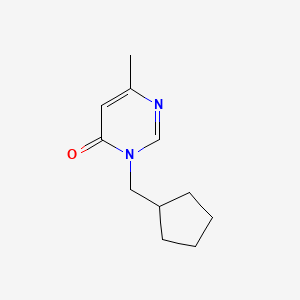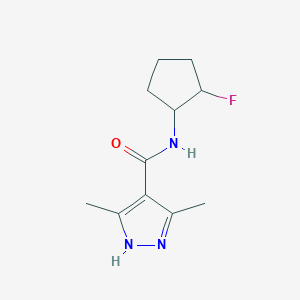![molecular formula C15H20N4O B6430444 4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine CAS No. 2197734-62-4](/img/structure/B6430444.png)
4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine, also known as “COP”, is a cyclic organic compound that has been studied in a variety of scientific research applications. COP is a synthetic compound, and it has shown promise in a range of areas, from drug development to biochemistry and physiology.
Aplicaciones Científicas De Investigación
COP has been studied for a variety of applications. It has been used in drug development, as it has been found to inhibit the growth of cancer cells. It has also been used in biochemistry and physiology research, as it has been studied for its potential to alter metabolic pathways. In addition, it has been studied for its potential to act as a photosensitizer, and it has been used in the development of nanomaterials.
Mecanismo De Acción
Target of Action
The primary target of 4-{5-cyclopropanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine is the sigma-2 (σ2) receptor , which was recently identified as the Transmembrane Protein 97 (TMEM97) . This protein plays a significant role in various diseases and conditions such as Niemann-Pick disease, schizophrenia, neuropathic pain, traumatic brain injury, cancer, drug addiction, and Alzheimer’s disease .
Mode of Action
The compound interacts with the σ2 receptor, leading to a series of biochemical reactions. The exact mode of action is still under investigation in numerous laboratories and ongoing clinical trials .
Biochemical Pathways
The σ2 receptor is present in the endoplasmic reticulum (ER) and lysosomes where it binds to cholesterol . The interaction of this compound with this receptor can influence various biochemical pathways, potentially affecting the function of these organelles and the diseases associated with them .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties have been evaluated using in vitro ADME assays . .
Result of Action
The molecular and cellular effects of the compound’s action are still under investigation. It has been suggested that σ2 ligands can prevent the synaptotoxic impact of aβ oligomers (aβo, oligomers of aβ42) on neurons by blocking their interactions with neuronal receptors . This suggests that σ2 may be a viable therapeutic target for the treatment of Alzheimer’s disease .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of COP in lab experiments has a number of advantages and limitations. One of the main advantages is that it is a synthetic compound, which makes it relatively easy to obtain and work with. In addition, it has a wide range of potential applications, making it a versatile compound. However, there are also some limitations. For example, the mechanism of action of COP is not fully understood, which makes it difficult to predict its effects in a given experiment. In addition, it has a relatively short half-life, which means that it must be used quickly after it is synthesized.
Direcciones Futuras
There are a number of potential future directions for the use of COP. One possibility is to further explore its potential as a drug, as it has already been found to inhibit the growth of cancer cells. Another potential use is to study its potential as a photosensitizer, as it has already been found to increase the production of reactive oxygen species. In addition, it could be studied for its potential to alter metabolic pathways, as this could lead to the development of new drugs or therapies. Finally, it could be studied for its potential to be used in the development of nanomaterials, as this could lead to a range of new applications.
Métodos De Síntesis
COP is synthesized through a process known as the “Friedel–Crafts alkylation” reaction. This reaction involves the use of an alkyl halide, such as bromoacetyl chloride, and an aromatic compound, such as pyrrole. The alkyl halide reacts with the aromatic compound to form an intermediate, which is then reacted with a base, such as sodium hydroxide, to form the desired product.
Propiedades
IUPAC Name |
cyclopropyl-[2-(6-methylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c1-10-4-14(17-9-16-10)18-5-12-7-19(8-13(12)6-18)15(20)11-2-3-11/h4,9,11-13H,2-3,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMNNLNFRKACBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CC3CN(CC3C2)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}-1H-1,2,3-triazole](/img/structure/B6430378.png)





![4-{5-cyclobutanecarbonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B6430445.png)
![4-[5-(cyclopent-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-methylpyrimidine](/img/structure/B6430448.png)
![4-methyl-6-(5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430453.png)
![4-methyl-6-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B6430461.png)
![6-[5-(6-methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B6430465.png)
![2-(4-chlorophenyl)-1-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B6430471.png)
![3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B6430478.png)
![3-methyl-2-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B6430479.png)